N-[(2-ethoxyphenyl)methyl]cyclobutanamine
Overview
Description
Scientific Research Applications
Antimicrobial Activity
N-[(2-ethoxyphenyl)methyl]cyclobutanamine and similar compounds have shown promise in antimicrobial applications. For instance, a study by Cukurovalı et al. (2002) demonstrated the antimicrobial activities of Schiff base ligands containing cyclobutane and thiazole rings against various microorganisms, highlighting the potential of cyclobutane-based compounds in this field (Cukurovalı et al., 2002).
Synthetic Chemistry Applications
In synthetic chemistry, the structural properties of cyclobutane derivatives, including those similar to N-[(2-ethoxyphenyl)methyl]cyclobutanamine, play a crucial role. Matsuo et al. (2009) explored the use of 3-ethoxycyclobutanones in cycloaddition reactions, demonstrating their utility in creating complex chemical structures (Matsuo et al., 2009).
Cancer Research
Some cyclobutane-containing compounds have shown potential in cancer research. Li et al. (2012) identified new cyclobutane-type norlignans in Peperomia tetraphylla, which were tested for cytotoxic activities against various cancer cell lines, suggesting possible applications in oncology (Li et al., 2012).
Future Directions
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-9-4-3-6-11(13)10-14-12-7-5-8-12/h3-4,6,9,12,14H,2,5,7-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEVXXAEVSVYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60667234 | |
Record name | N-[(2-Ethoxyphenyl)methyl]cyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethoxyphenyl)methyl]cyclobutanamine | |
CAS RN |
251086-12-1 | |
Record name | N-[(2-Ethoxyphenyl)methyl]cyclobutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60667234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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